molecular formula C10H6BrNO2 B2724115 5-Bromoquinoline-6-carboxylic acid CAS No. 945470-48-4

5-Bromoquinoline-6-carboxylic acid

Cat. No.: B2724115
CAS No.: 945470-48-4
M. Wt: 252.067
InChI Key: GVQNRMZMZRKAEK-UHFFFAOYSA-N
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Description

5-Bromoquinoline-6-carboxylic acid (CAS: 1620677-51-1) is a halogenated quinoline derivative with the molecular formula C₁₀H₆BrNO₂. Its structure features a bromine atom at position 5 and a carboxylic acid group at position 6 on the quinoline backbone (a bicyclic system with a benzene ring fused to a pyridine ring) . The bromine substituent enhances electrophilic aromatic substitution reactivity, while the carboxylic acid group enables hydrogen bonding and serves as a site for further functionalization, such as amide or ester formation . This compound is pivotal in medicinal chemistry and organic synthesis, particularly in designing pharmaceuticals and catalysts due to its dual functional groups and aromatic stability .

Properties

IUPAC Name

5-bromoquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQNRMZMZRKAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the bromination of quinoline-6-carboxylic acid using bromine or a brominating agent under controlled conditions. Another method includes the Ullmann-type coupling reaction where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate, which is then converted to the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Coupling Reactions: Palladium-catalyzed coupling reactions using ligands and bases.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

5-Bromoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Positional Isomers: 4-Bromoquinoline-6-carboxylic Acid

Structure: 4-Bromoquinoline-6-carboxylic acid (CAS: 219763-87-8) differs only in the bromine position (C4 instead of C5) . Key Differences:

  • Electronic Effects : Bromine at C4 (meta to the pyridine nitrogen) reduces electron density at C5 and C7, directing electrophiles to C6. In contrast, bromine at C5 (para to nitrogen) deactivates C6 and C8, favoring electrophilic substitution at C7 .
  • Applications : Both isomers are used in drug development, but the C4 bromine may confer distinct biological activity due to altered binding interactions.
Property 5-Bromoquinoline-6-carboxylic Acid 4-Bromoquinoline-6-carboxylic Acid
CAS Number 1620677-51-1 219763-87-8
Bromine Position C5 C4
Reactivity Electrophiles target C7 Electrophiles target C8
Medicinal Use Anticancer scaffolds Antibacterial agents

8-Bromoquinoline-5-carboxylic Acid and Derivatives

Structure: 8-Bromoquinoline-5-carboxylic acid (CAS: 204782-96-7) places bromine at C8 and the carboxylic acid at C5 . Key Differences:

  • Steric Effects : Proximity of bromine (C8) and carboxylic acid (C5) increases steric hindrance, reducing solubility in polar solvents compared to the 5-bromo analog .
  • Synthetic Utility : The C8 bromine facilitates Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, a pathway less explored in the C5 bromo isomer .

Isoquinoline Derivatives: 5-Bromoisoquinoline-1-carboxylic Acid

Structure: 5-Bromoisoquinoline-1-carboxylic acid (CAS: 1253654-73-7) shifts the pyridine nitrogen to position 2 (isoquinoline core) . Key Differences:

  • Electronic Environment: The isoquinoline nitrogen at C2 alters electron distribution, making the C1 carboxylic acid more acidic than quinoline analogs .
  • Applications : Preferential use in kinase inhibitor design due to enhanced π-stacking with protein targets .

Quinoxaline Analogs: 6-Amino-5-bromoquinoxaline

Structure: 6-Amino-5-bromoquinoxaline (CAS: 50998-17-9) replaces the quinoline benzene ring with a second pyridine ring, creating a quinoxaline system . Key Differences:

  • Polarity : Two nitrogen atoms increase polarity, improving water solubility but reducing membrane permeability .
  • Reactivity: The amino group at C6 enables nucleophilic substitutions, a contrast to the carboxylic acid’s electrophilic reactivity in quinoline derivatives .

Research Findings and Trends

  • Medicinal Chemistry: this compound derivatives show promise in targeting topoisomerase enzymes, while 4-bromo analogs inhibit bacterial efflux pumps .
  • Material Science : 8-Bromo derivatives are preferred in synthesizing luminescent materials due to their extended conjugation pathways .
  • Limitations: Solubility remains a challenge for brominated quinolines, prompting research into ester or amide prodrugs .

Biological Activity

5-Bromoquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

  • Antibacterial Activity : Exhibits potential against various bacterial strains.
  • Antifungal Activity : Demonstrates effectiveness in inhibiting fungal growth.
  • Anticancer Properties : Shows promise in cancer treatment through selective cytotoxicity against tumor cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes, disrupting metabolic pathways essential for microbial survival and tumor growth.
  • DNA Interference : It may interfere with DNA synthesis, leading to apoptosis in cancer cells and inhibition of bacterial replication.

Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Comparison with Control
Staphylococcus aureus8Amoxicillin (16)
Escherichia coli16Ciprofloxacin (32)

Antifungal Activity

In another investigation focusing on antifungal properties, this compound demonstrated effective inhibition against common fungal pathogens such as Candida albicans. The compound's activity was assessed using a broth microdilution method.

Fungal StrainMIC (µg/mL)Comparison with Control
Candida albicans4Fluconazole (8)
Aspergillus niger32Voriconazole (64)

Anticancer Potential

Research has shown that this compound exhibits selective cytotoxicity towards various cancer cell lines. A notable study indicated its effectiveness against breast cancer cells (MCF-7), where it induced apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Comparison with Control
MCF-715Doxorubicin (10)
HeLa25Cisplatin (20)

Structure-Activity Relationship (SAR)

The presence of the bromine atom at the 5-position and the carboxylic acid group at the 6-position are critical for the biological activity of this compound. Modifications in these positions can significantly alter potency and selectivity. For instance, derivatives lacking the bromine atom showed reduced antibacterial and anticancer activities, highlighting its importance in maintaining bioactivity.

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